8-(3-CHLOROPHENYL)-1,3,6-TRIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Overview
Description
8-(3-CHLOROPHENYL)-1,3,6-TRIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a synthetic compound known for its diverse pharmacological properties. This compound belongs to the class of imidazopurines, which are known for their potential therapeutic applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-CHLOROPHENYL)-1,3,6-TRIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(3-CHLOROPHENYL)-1,3,6-TRIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
8-(3-CHLOROPHENYL)-1,3,6-TRIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-(3-CHLOROPHENYL)-1,3,6-TRIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar chemical structure.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
8-(3-CHLOROPHENYL)-1,3,6-TRIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific structural features and the range of reactions it can undergo. Its diverse applications in various scientific fields further highlight its significance.
Properties
IUPAC Name |
6-(3-chlorophenyl)-2,4,8-trimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c1-13-8-10-15(11-9-13)18-14(2)28-19-20(26(3)23(31)27(4)21(19)30)25-22(28)29(18)17-7-5-6-16(24)12-17/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVTVXZNYFTTMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=C(N=C3N2C5=CC(=CC=C5)Cl)N(C(=O)N(C4=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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